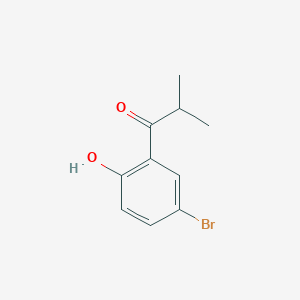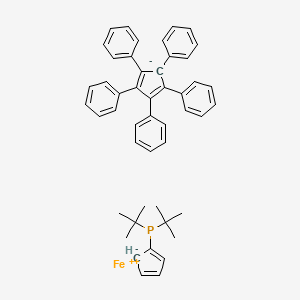
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . This compound is known for its stability and effectiveness in facilitating these reactions, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene typically involves the reaction of 1,2,3,4,5-pentaphenylcyclopentadiene with ferrocene in the presence of a suitable base. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and toluene. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives of the starting materials .
科学的研究の応用
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has a wide range of scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
作用機序
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic reactions. The compound coordinates with palladium catalysts, facilitating the formation of reactive intermediates that drive the desired chemical transformations. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with less steric hindrance compared to 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its electron-donating properties, but with different steric and electronic characteristics.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with different coordination properties.
Uniqueness
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to its high steric hindrance and stability, which make it particularly effective in catalytic reactions. Its ability to enhance the selectivity and efficiency of these reactions sets it apart from other similar compounds .
特性
分子式 |
C48H47FeP |
|---|---|
分子量 |
710.7 g/mol |
IUPAC名 |
ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3;/q2*-1;+2 |
InChIキー |
BOBUBHOXRCYKLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


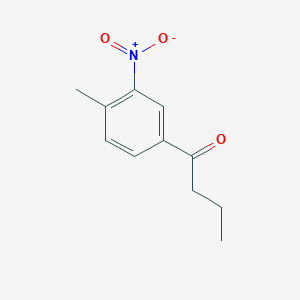


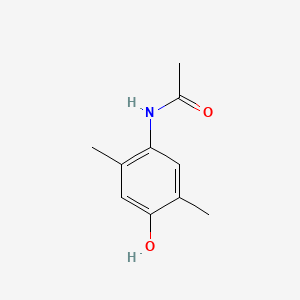
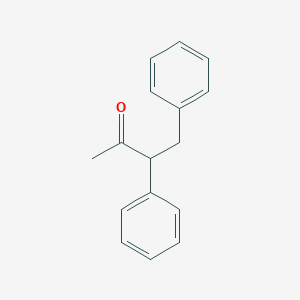
![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)

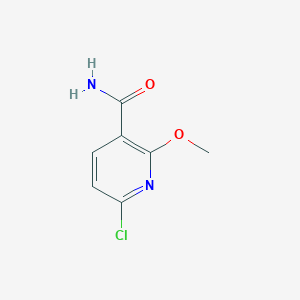
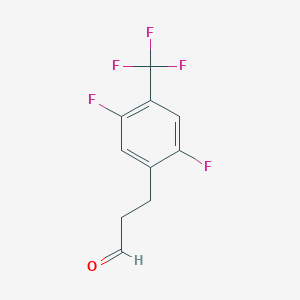

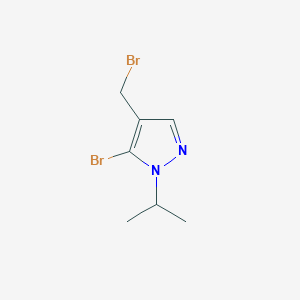
![Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate](/img/structure/B8794716.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B8794721.png)
